molecular formula C43H76O2 B1668899 Cholesteryl palmitate CAS No. 601-34-3

Cholesteryl palmitate

Cat. No. B1668899
CAS RN: 601-34-3
M. Wt: 625.1 g/mol
InChI Key: BBJQPKLGPMQWBU-JADYGXMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl palmitate is a major cholesterol ester found in human meibum . It has been used to form a stable tear film to study amphiphilic block copolymers as surfactants for dry eyes . The molecular formula of Cholesteryl palmitate is C43H76O2 .


Synthesis Analysis

The synthesis and functionalization of magnetite nanoparticles (Fe3O4) were achieved with the view to covalently bind both cholesterol oxidase and cholesterol esterase biorecognition agents for the development of free and total cholesterol biosensors .


Molecular Structure Analysis

Cholesteryl palmitate has a molecular formula of C43H76O2, an average mass of 625.062 Da, and a monoisotopic mass of 624.584534 Da . It has 8 defined stereocentres .


Chemical Reactions Analysis

Cholesteryl palmitate was used as a standard in HPLC analysis of lipids from cooked ground beef and rat liver and mouse muscle tissue samples .


Physical And Chemical Properties Analysis

Cholesteryl palmitate has a density of 1.0±0.1 g/cm3, a boiling point of 651.5±34.0 °C at 760 mmHg, and a flash point of 347.8±13.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .

Scientific Research Applications

Dietary Fat Composition and Heart Disease

Research has indicated that cholesteryl palmitate is a significant biomarker in studies related to dietary fat composition and its link to heart diseases. A study by Rosseneu et al. (1994) in the European Atherosclerosis Research Study (EARS) showed the role of cholesteryl palmitate in assessing the fatty acid composition of diets in young adults with a history of premature coronary heart disease. This study underscores the importance of monitoring cholesteryl esters, including cholesteryl palmitate, in understanding heart disease risks (Rosseneu et al., 1994).

Impact on Erythrocyte Membrane Permeability

Cholesteryl palmitate has been studied for its effects on cell membrane permeability. Ivanov et al. (1985) demonstrated that cholesteryl palmitate significantly increases the permeability of the erythrocyte membrane for potassium and hemoglobin. This finding is crucial for understanding the biophysical properties of cell membranes and how they are influenced by various cholesteryl esters (Ivanov et al., 1985).

Role in Liquid Crystal Research

The study of cholesteryl palmitate has extended into the field of liquid crystals. Wang and Huang (1975) utilized Brillouin scattering to investigate the hypersonic properties of cholesteryl palmitate in the liquid crystal-liquid phase transition. This research provides insights into the unique physical properties of cholesteryl compounds in different states (Wang & Huang, 1975).

Fetal Lung Maturity Assessment

In obstetrics, cholesteryl palmitate has been explored as a predictor of fetal lung maturity. Ludmir et al. (1987) measured the concentration of cholesteryl palmitate in amniotic fluid and found a significant correlation with the development of respiratory distress syndrome in neonates. This research suggests that cholesteryl palmitate can be a valuable biomarker in assessing fetal lung development (Ludmir et al., 1987).

Future Directions

Cholesteryl palmitate could play a role in the crystallization of cholesterol·H2O in pathological environments, based on a composite of a crystalline bilayer of cholesteryl palmitate bound epitaxially as a nucleating agent to the monoclinic cholesterol·H2O form .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJQPKLGPMQWBU-JADYGXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889356
Record name Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cholesteryl palmitate

CAS RN

601-34-3
Record name Cholesteryl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl palmitate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-ene-3-beta-yl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CE(16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 77 °C
Record name CE(16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl palmitate
Reactant of Route 2
Reactant of Route 2
Cholesteryl palmitate
Reactant of Route 3
Reactant of Route 3
Cholesteryl palmitate
Reactant of Route 4
Reactant of Route 4
Cholesteryl palmitate
Reactant of Route 5
Reactant of Route 5
Cholesteryl palmitate
Reactant of Route 6
Reactant of Route 6
Cholesteryl palmitate

Citations

For This Compound
2,120
Citations
ES Lee, HK Shon, TG Lee, SH Kim, DW Moon - Atherosclerosis, 2013 - Elsevier
… We found that the ratio of cholesteryl palmitate (Ch-PA) to cholesteryl oleate (Ch-OA) increased by approximately 99% (p = 0.02) as atherosclerosis progressed, whereas the ratios of …
Number of citations: 24 www.sciencedirect.com
R Doaga, T McCormac, E Dempsey - Microchimica Acta, 2020 - Springer
… Stock solutions of 10 mM cholesterol or cholesteryl palmitate were employed. The stock solutions were made up in 50 mM PBS (pH = 7.00) containing 10% (v/v) Triton X-100, in a …
Number of citations: 22 link.springer.com
MJ Vogel, EM Barrall, CP Mignosa - Molecular Crystals and Liquid …, 1971 - Taylor & Francis
… The sample of cholesteryl palmitate prepared in our laboratory from carefully purified cholesterol and palmitic acid compares very closely in all ways with material described by at least …
Number of citations: 11 www.tandfonline.com
CM Martin, HJ Nicholas - Journal of Lipid Research, 1973 - Elsevier
Incubation of [4- 14 C] cholesteryl palmitate with the 12,000 g supernatant fraction of adult … oxidation of [4- 14 C]cholesteryl palmitate appeared to be dependent upon hydrolysis of the …
Number of citations: 25 www.sciencedirect.com
J Ludmir, JG Alvarez, MT Mennuti, SG Gabbe… - American journal of …, 1987 - Elsevier
… The mean concentration of cholesteryl palmitate for 55 … was not seen when the cholesteryl palmitate concentration was >41 fLg/… We conclude that measurement of cholesteryl palmitate …
Number of citations: 11 www.sciencedirect.com
RE Morton - Journal of Lipid Research, 1988 - Elsevier
… This conclusion is consistent with our recent observation that the transfer of cholesteryl palmitate relative to that of cholesteryl oleate was still 0.65 even when the donor r-HDL contained …
Number of citations: 179 www.sciencedirect.com
MC Popescu, C Vasile - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… (2D IR) correlation spectroscopy has been applied to the study of the conformational changes and specific interactions in blends of polyethylene adipate (PEA) and cholesteryl palmitate …
Number of citations: 12 www.sciencedirect.com
MC Popescu, C Vasile, D Filip… - Journal of applied …, 2004 - Wiley Online Library
… In our study, cholesteryl palmitate (CP) was chosen because it undergoes phase transitions at moderate temperatures. Thus it was not necessary to heat the blends to temperatures at …
Number of citations: 10 onlinelibrary.wiley.com
AL Mackay, SR Wassall, MI Valic, H Gorrissen… - … et Biophysica Acta (BBA …, 1980 - Elsevier
… cholesteryl palmitate-d31 data. We have repeated the measurements using cholesteryl palmitate-… 2H spectra are simpler and TI = 0.24 s for solid cholesteryl palmitate-16, 16, 16-d3 [4]. …
Number of citations: 11 www.sciencedirect.com
JG Alvarez, J Ludmir, BT Storey… - Journal of liquid …, 1987 - Taylor & Francis
… In this study evidence is presented for the identification of the major component of the neutral lipid fraction from human term amniotic fluid as cholesteryl palmitate, … for the …
Number of citations: 7 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.